molecular formula C32H17Cl4O4P B1399315 (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 1374030-20-2

(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No. B1399315
M. Wt: 638.3 g/mol
InChI Key: WZHNELWEKJNMMA-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, also known as R-BDP-BDPH, is a phosphorus-containing compound that is used in many scientific applications. It has been used in various fields of research, including biochemical and physiological studies, as well as in laboratory experiments. This compound has a wide range of applications, due to its unique properties.

Scientific research applications

Catalysis in Asymmetric Hydrogenation

One significant application of compounds related to (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is in catalysis, specifically in asymmetric hydrogenation. Modified BINAPO ligands, including analogues of the compound , have been used in Rh-catalyzed asymmetric hydrogenation of acetamidoacrylic acids and esters. This process yields chiral amino acid derivatives with high enantiomeric excesses (Guo et al., 2002)(Guo, 2002).

Circularly Polarized Luminescence and Circular Dichroism

These compounds have also been studied for their circularly polarized luminescence (CPL) and circular dichroism (CD) properties. Specifically, derivatives of binaphthyl, including those similar to the compound , show intriguing CPL and CD behaviors. These properties are significantly influenced by side groups attached to the binaphthyl framework (Sato et al., 2016)(Sato, 2016).

Electrophilic Reactions

(R)-3,3'-Bis(9-Phenanthryl)-1,1'-Binaphthalene-2,2'-Diyl Hydrogen Phosphate, a closely related compound, is known for its role in electrophilic reactions, including protonation and aza Diels-Alder reactions. These reactions are crucial in synthesizing complex organic molecules (Hu et al., 2012)(Hu, 2012).

Hydroamination-Hydroarylation of Alkynes

In the field of organic synthesis, particularly in creating aza-heterocyclic scaffolds, derivatives of binaphthyl have been used as catalysts in the enantioselective hydroamination-hydroarylation of alkynes. This process is essential for producing pyrrole-embedded aromatic amines with high yields and enantioselectivities (Shinde et al., 2015)(Shinde, 2015).

Organometallic Chemistry and Catalysis

These compounds also play a pivotal role in organometallic chemistry and catalysis. They serve as ligands in various catalytic reactions, significantly influencing the reaction outcomes due to their chiral and structural properties (Wiles et al., 1996)(Wiles, 1996).

Hydrophobic and Hydrophilic Interactions

Research on binaphthalene-2,2′-diyl phosphate salts has revealed their unique crystal packings, showcasing a separation between hydrophobic naphthyl and hydrophilic phosphate/cation/solvate regions. This property is critical in materials science for designing molecules with specific interaction properties (Dorn et al., 2006)(Dorn, 2006).

properties

IUPAC Name

10,16-bis(3,5-dichlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H17Cl4O4P/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)40-41(37,38)39-31(27)29/h1-16H,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHNELWEKJNMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=O)(O3)O)C7=CC(=CC(=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H17Cl4O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

CAS RN

1191451-24-7, 1374030-20-2
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dichlorophenyl)-4-hydroxy-, 4-oxide, (11bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191451-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dichlorophenyl)-4-hydroxy-, 4-oxide, (11bS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374030-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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